molecular formula C10H20ClN3O B1441458 3-(Piperazin-1-yl)azepan-2-one hydrochloride CAS No. 1354949-54-4

3-(Piperazin-1-yl)azepan-2-one hydrochloride

Cat. No.: B1441458
CAS No.: 1354949-54-4
M. Wt: 233.74 g/mol
InChI Key: TWAWWBLQUPHERX-UHFFFAOYSA-N
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Description

3-(Piperazin-1-yl)azepan-2-one hydrochloride is a chemical compound with the molecular formula C10H19ClN3O It is a hydrochloride salt form of 3-(piperazin-1-yl)azepan-2-one, which is a heterocyclic compound containing both piperazine and azepanone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperazin-1-yl)azepan-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of piperazine with a suitable azepanone derivative in the presence of a hydrochloric acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis. Purification steps typically include crystallization and recrystallization to obtain the pure hydrochloride salt.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with various substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, often in the presence of a base such as triethylamine.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield N-oxide derivatives, reduction may produce amine derivatives, and substitution can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

3-(Piperazin-1-yl)azepan-2-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold in drug design.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)azepan-2-one hydrochloride involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity. The piperazine ring is known to interact with various biological targets, influencing pathways related to neurotransmission, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

    3-(Piperazin-1-yl)oxolan-2-one dihydrochloride: Similar in structure but contains an oxolanone ring instead of an azepanone ring.

    1-(2-Hydroxyethyl)piperazine: Contains a hydroxyethyl group instead of an azepanone ring.

    4-(2-Hydroxyethyl)piperazine-1-carboxamide: Features a carboxamide group, differing in functional groups attached to the piperazine ring.

Uniqueness: 3-(Piperazin-1-yl)azepan-2-one hydrochloride is unique due to its combination of piperazine and azepanone rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new chemical entities with potential therapeutic applications.

Properties

IUPAC Name

3-piperazin-1-ylazepan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O.ClH/c14-10-9(3-1-2-4-12-10)13-7-5-11-6-8-13;/h9,11H,1-8H2,(H,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAWWBLQUPHERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354949-54-4
Record name 2H-Azepin-2-one, hexahydro-3-(1-piperazinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354949-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(piperazin-1-yl)azepan-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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